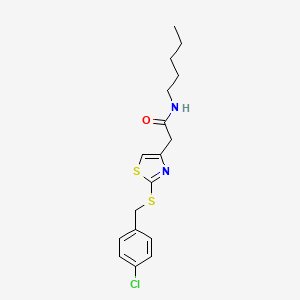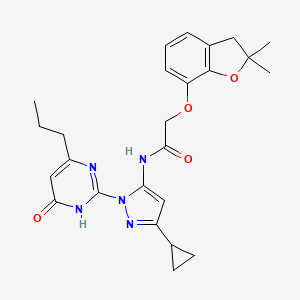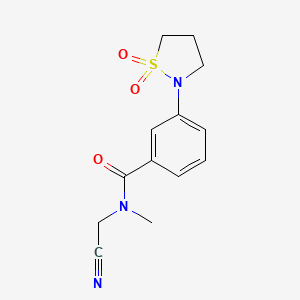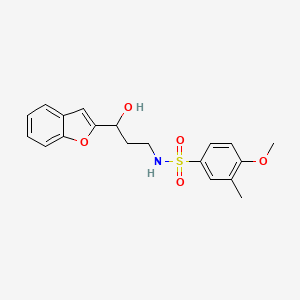![molecular formula C23H24ClN3O3 B2534698 1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-04-4](/img/structure/B2534698.png)
1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Pharmacophore Models
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with cannabinoid receptors, highlighting the significance of conformations in binding activities and antagonist effects (Shim et al., 2002). These findings suggest that related compounds might also serve as valuable tools in studying receptor-ligand interactions and could contribute to the development of new pharmacophore models.
Antiviral Activity
Compounds with the pyrazolo and piperidine motifs have been shown to possess antiviral activities. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have demonstrated potential against various viruses, providing a foundation for the development of new antiviral agents (Attaby et al., 2006). This suggests that research into similar compounds could extend into exploring their efficacy against a broader range of viral pathogens.
Development of σ-Receptor Ligands
Spiropiperidine derivatives have been studied for their affinity towards σ-receptors, which are implicated in several neurological and psychiatric disorders. Research on spiro[[2]benzopyran-1,4‘-piperidines] and related structures has identified compounds with significant σ1-receptor affinity and selectivity, highlighting their potential in developing treatments for pain, depression, and schizophrenia (Maier & Wünsch, 2002). These studies underscore the potential for the compound to serve as a basis for new central nervous system (CNS) agents.
Antimicrobial and Anti-Inflammatory Activities
Spiro derivatives of benzoxazines, including structures similar to the compound , have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Some compounds have shown promising results against bacterial strains such as S. aureus and have exhibited anti-inflammatory effects comparable to standard drugs like diclofenac, as well as significant antioxidant activities (Mandzyuk et al., 2020). This suggests a possible research direction into the anti-inflammatory and antimicrobial potential of similar compounds.
Enhancement of Antifungal Effects
Compounds with spirocyclic structures have been found to synergize with fluconazole against Candida albicans, significantly enhancing its antifungal effect. Research into spiroindolinones, for example, has identified compounds that exhibit low toxicity to mammalian cells while effectively combating fungal infections (Premachandra et al., 2015). This opens up potential research applications for the compound in enhancing antifungal therapies.
特性
IUPAC Name |
1-[9-chloro-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVGZGCBPYYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)
![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)


![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)
![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)


